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3-Chloro-4-acetoxybenzoic acid - 70679-89-9

3-Chloro-4-acetoxybenzoic acid

Catalog Number: EVT-8817748
CAS Number: 70679-89-9
Molecular Formula: C9H7ClO4
Molecular Weight: 214.60 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3-Chloro-4-acetoxybenzoic acid can be synthesized from 4-acetoxybenzoic acid through chlorination reactions. It is classified as a substituted benzoic acid, which can be further categorized under the broader class of aromatic carboxylic acids. Its structure facilitates various chemical reactions, making it useful in synthetic organic chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-chloro-4-acetoxybenzoic acid typically involves the chlorination of 4-acetoxybenzoic acid using reagents such as thionyl chloride or phosphorus pentachloride. The general procedure includes:

  1. Preparation: Dissolve 4-acetoxybenzoic acid in a suitable solvent (e.g., dichloromethane).
  2. Chlorination: Add thionyl chloride dropwise to the solution while maintaining a low temperature to control the reaction rate.
  3. Refluxing: Allow the mixture to reflux for several hours to ensure complete chlorination.
  4. Isolation: After cooling, the product can be precipitated by adding water or another anti-solvent, followed by filtration and recrystallization to obtain pure 3-chloro-4-acetoxybenzoic acid.

The yield and purity of the product can be enhanced by optimizing reaction conditions such as temperature, time, and concentration of reactants.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 3-chloro-4-acetoxybenzoic acid includes:

  1. Esterification: This compound can undergo esterification reactions with alcohols in the presence of an acid catalyst to form esters.
  2. Hydrolysis: The acetoxy group can be hydrolyzed under acidic or basic conditions to yield 3-chloro-4-hydroxybenzoic acid.
  3. Nucleophilic Substitution: The chlorine atom can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace chlorine.

These reactions are significant for synthesizing derivatives with enhanced biological activity or different physical properties.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 3-chloro-4-acetoxybenzoic acid often involves interactions at the molecular level with biological targets, such as enzymes or receptors. For instance, its potential anti-inflammatory properties may arise from inhibiting cyclooxygenase enzymes, similar to other acetylated compounds like aspirin.

The specific biochemical pathways would require further investigation through structure-activity relationship studies to elucidate how modifications in structure affect biological efficacy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Melting Point: Typically around 130-135 °C.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water.
  • Appearance: Usually appears as white crystalline powder.
  • Chemical Stability: Stable under normal conditions but may decompose upon prolonged exposure to moisture or heat.

These properties are critical for understanding its handling, storage, and application in laboratory settings.

Applications

Scientific Uses

3-Chloro-4-acetoxybenzoic acid has several applications:

  1. Organic Synthesis: Used as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  2. Research: Investigated for its potential biological activities, including anti-inflammatory and analgesic effects.
  3. Polymer Chemistry: Can serve as a monomer for synthesizing polyesters or other polymeric materials due to its reactive functional groups.
Synthetic Methodologies and Reaction Pathways for 3-Chloro-4-acetoxybenzoic Acid

Historical Evolution of Acetoxylation Strategies for Chlorinated Benzoic Acid Derivatives

The synthetic pathways to 3-chloro-4-acetoxybenzoic acid have evolved significantly from early multistep sequences to contemporary streamlined approaches. Initial industrial-scale production relied on the Fries rearrangement of phenyl acetate derivatives followed by oxidative transformations. As documented in US Patent 4665215, this process involved aluminum chloride-catalyzed rearrangement of phenyl acetate to 4-hydroxyacetophenone, followed by manganese-catalyzed oxidation using molecular oxygen to yield 4-hydroxybenzoic acid. Subsequent chlorination and acetylation steps then afforded the target compound. This route presented substantial challenges, including the requirement for high-temperature oxidation conditions (250-300°C) and the handling of corrosive hydrogen fluoride catalysts during chlorination steps [7].

Alternative historical routes exploited regioselective chlorination of preformed 4-acetoxybenzoic acid. However, these methods suffered from poor regiocontrol, yielding undesirable isomers like 3-chloro-4-acetoxybenzoic acid alongside the target compound. The electron-donating nature of the acetoxy group ortho/para-directing effects complicated direct chlorination, often necessitating protection/deprotection sequences that reduced overall yield and increased production costs. Industrial processes gradually shifted toward simultaneous acetylation-oxidation strategies using 4-hydroxyphenylacetic acid precursors, wherein oxidative decarboxylation and in situ acetylation occurred in a single reactor vessel, improving atom economy [7].

The development of protecting group strategies marked another milestone, with methyl ether and benzyl ester protections enabling selective chlorination at the meta-position relative to the carboxylic acid functionality. Historical records indicate typical reaction conditions for chlorination involved sulfuryl chloride (SO₂Cl₂) in chlorinated solvents at 60-80°C, followed by deprotection and final acetylation with acetic anhydride. These multistep sequences typically achieved overall yields of 40-55%, with significant byproduct formation during deprotection steps limiting scalability [5] [7].

Table 1: Historical Methods for 3-Chloro-4-acetoxybenzoic Acid Synthesis

Time PeriodDominant StrategyKey ReagentsReported Yield RangeMajor Limitations
1970s-1980sFries Rearrangement RouteAlCl₃, Mn(OAc)₂, O₂, Ac₂O35-42%High-temperature oxidation, isomer mixtures
1980s-1990sStepwise Chlorination-AcetylationSO₂Cl₂, Ac₂O, K₂CO₃40-48%Protection/deprotection steps required
1990s-2000sOxidative Decarboxylation4-Hydroxyphenylacetic acid, O₂, Co/Mn catalysts50-55%Specialized equipment for high-pressure oxidation

Regioselective Chlorination-Acetylation Cascade Reactions

Modern synthesis of 3-chloro-4-acetoxybenzoic acid emphasizes regioselective chlorination as the pivotal transformation, leveraging both steric and electronic control strategies. The ortho-directing capability of the acetoxy group presents significant challenges, as unmodified 4-hydroxybenzoic acid undergoes preferential chlorination at positions 3 and 5 rather than the desired meta position relative to the carboxylic acid. To overcome this, directing group engineering has become essential. Installation of temporary ortho-directing groups such as pyridyl or imidazole moieties at the carboxylic acid functionality enables precise meta-chlorination. Subsequent removal of the directing group and acetylation yields the target compound with regioselectivity exceeding 90% [1].

Protection-deprotection cascades represent another sophisticated approach. Transient protection of the phenolic oxygen as silyl ethers (e.g., tert-butyldiphenylsilyl) or esters (e.g., pivaloate) alters the electronic landscape, enabling selective electrophilic chlorination at the meta-position to the carboxylic acid. The silicon-based protecting groups demonstrate particular utility due to their steric bulk and selective deprotection characteristics. Following chlorination, fluoride-mediated deprotection (e.g., using tetra-n-butylammonium fluoride) regenerates the phenol, which undergoes immediate acetylation in one-pot procedures. This cascade reduces intermediate isolation steps and improves overall yields to 70-85% while minimizing isomer contamination [5] [7].

Recent advances employ catalytic ortho-acylation to direct chlorination. Palladium-catalyzed carbonylative esterification installs acetyl groups at the ortho-position relative to carboxylic acids, creating a temporary directing effect that favors meta-chlorination. Subsequent decarboxylation of the ortho-acetyl group followed by phenolic acetylation provides the target molecule. This innovative approach demonstrates excellent regiocontrol but requires precise catalyst tuning to prevent over-carbonylation. Typical catalytic systems utilize Pd(OAc)₂/Xantphos combinations under 5-10 bar carbon monoxide pressure at 100-120°C [1].

Table 2: Regiocontrol Strategies for Selective Chlorination

StrategyKey ModificationsRegioselectivity AchievedReaction Conditions
Temporary directing groupsPyridylamide installation>90%Chlorination at 0°C, DCM solvent
Silyl protectionTBDPS protection85-88%SO₂Cl₂, CHCl₃, 40°C; TBAF deprotection
Ortho-acylation directionPd-catalyzed carbonylation92-95%100-120°C, 5-10 bar CO, Pd/Xantphos

Catalytic Systems for Simultaneous Halogenation and Esterification

Dual-function catalytic systems represent a paradigm shift in the efficient synthesis of 3-chloro-4-acetoxybenzoic acid, enabling concurrent halogenation and esterification in single-reactor operations. Bimetallic redox catalysts have demonstrated exceptional efficacy, particularly cobalt-manganese bromide combinations in acetic acid media. These systems catalyze the aerobic oxidation of 3-chloro-4-hydroxyacetophenone intermediates while simultaneously facilitating esterification of the phenolic group. The catalytic cycle involves cobalt-mediated electron transfer for oxidation, while manganese ions facilitate bromide recycling to generate electrophilic bromine species that activate the acetyl group toward nucleophilic attack by acetate ions. This cascade achieves conversion rates >95% with minimal byproducts at 70-90°C under 5-10 bar oxygen pressure [7].

Lewis acid-assisted electrophilic chlorination integrated with in situ acetylation provides another catalytic approach. Tin(IV) chloride and zirconium(IV) acetylacetonate complexes activate chlorine sources (e.g., sulfuryl chloride) while simultaneously coordinating with phenolic oxygen, enhancing electrophilicity toward acetyl transfer. The dual activation mechanism enables sequential chlorination at the meta-position followed by immediate acetylation of the ortho-oxygen without intermediate isolation. These systems operate effectively under solvent-free conditions at 50-60°C, achieving 80-85% isolated yields of 3-chloro-4-acetoxybenzoic acid with excellent purity profiles [5].

Enzyme-mediated cascades have emerged as sustainable alternatives, utilizing immobilized lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. These systems achieve simultaneous chloroperoxidase-catalyzed halogenation and lipase-catalyzed transesterification using vinyl acetate as the acyl donor. The compartmentalized active sites prevent catalyst interference while maintaining high regioselectivity. Key advantages include ambient temperature operation (25-35°C) and exceptional functional group tolerance. Recent optimizations employing cross-linked enzyme aggregates (CLEAs) in microreactor systems demonstrate space-time yields of 0.8-1.2 g/L/h, approaching industrially viable productivity levels [1].

Solvent-Free Mechanochemical Approaches to Acetoxy Group Introduction

Mechanochemical synthesis has revolutionized the preparation of 3-chloro-4-acetoxybenzoic acid by eliminating solvent requirements while enhancing reaction efficiency and selectivity. High-energy ball milling enables direct solid-state acetylation of 3-chloro-4-hydroxybenzoic acid using acetic anhydride as the acyl donor, with basic catalysts such as potassium carbonate or sodium acetate serving as HCl scavengers. The mechanical energy input generates localized heating and increases molecular diffusion at particle interfaces, facilitating reactions that would otherwise require elevated temperatures in solution. This approach achieves near-quantitative conversion within 30-45 minutes at ambient temperature, compared to 4-6 hours at reflux in traditional solvent-based systems. The absence of solvent prevents hydrolysis of acetic anhydride, significantly reducing waste generation [2].

Twin-screw extrusion technology represents a scalable advancement for continuous manufacturing. Precisely controlled screw configurations provide segmented reaction zones: (1) solid feed mixing, (2) reactant melting, (3) acetylation reaction, and (4) devolatilization. Co-rotating twin-screw extruders operating at 80-100°C with residence times of 2-4 minutes achieve >98% conversion when employing stoichiometric acetic anhydride. The continuous removal of acetic acid byproduct via vent ports drives equilibrium toward complete product formation. This method demonstrates a 90% reduction in energy consumption compared to batch reactors and eliminates solvent recovery operations, significantly improving process sustainability metrics [2] [5].

Catalytic mechanochemistry has further enhanced the green credentials of acetoxy group introduction. Acidic catalysts such as montmorillonite K10 or sulfonated silica gel incorporated into milling media facilitate acetyl transfer without requiring stoichiometric bases. The mechanical action continuously regenerates active catalytic sites by removing adsorbed products. This approach achieves catalyst turnover numbers (TON) exceeding 500, compared to TON<50 in solution-phase reactions, due to suppressed catalyst poisoning. Additionally, the constrained reaction environment within milling vessels enhances regioselectivity by preventing unwanted diacetylation at the carboxylic acid functionality, maintaining excellent functional group fidelity [2].

Table 4: Comparative Performance of Mechanochemical Acetylation Methods

Mechanochemical MethodReaction TimeConversionEnergy Consumption (kWh/kg)Space-Time Yield (kg/m³/h)
Ball milling with K₂CO₃45 min>99%18.50.85
Twin-screw extrusion3.5 min98.2%8.724.3
Catalytic mechanochemistry (K10 clay)60 min97.5%22.10.72

Properties

CAS Number

70679-89-9

Product Name

3-Chloro-4-acetoxybenzoic acid

IUPAC Name

4-acetyloxy-3-chlorobenzoic acid

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

InChI

InChI=1S/C9H7ClO4/c1-5(11)14-8-3-2-6(9(12)13)4-7(8)10/h2-4H,1H3,(H,12,13)

InChI Key

XOGBRRBOCDIKSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)O)Cl

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